Labetalol

描述

This compound is a racemic mixture of 2 diastereoisomers where dilevalol, the R,R' stereoisomer, makes up 25% of the mixture. This compound is formulated as an injection or tablets to treat hypertension. this compound was granted FDA approval on 1 August 1984.

This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.

This compound is an antihypertensive agent with both alpha- and beta-adrenergic receptor blocking activity. This compound has been linked to several cases of clinically apparent drug induced liver disease, some of which have been severe and even fatal.

This compound is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. This compound competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and is indicated for cardiovascular disease and hypertension and has 10 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a blocker of both alpha- and beta-adrenergic receptors that is used as an antihypertensive (PubChem). This compound HCl combines both selective, competitive, alpha-1-adrenergic blocking and nonselective, competitive, beta-adrenergic blocking activity in a single substance. In man, the ratios of alpha- to beta- blockade have been estimated to be approximately 1:3 and 1:7 following oral and intravenous (IV) administration, respectively. The principal physiologic action of this compound is to competitively block adrenergic stimulation of β -receptors within the myocardium (β 1-receptors) and within bronchial and vascular smooth muscle (β 2-receptors), and α 1-receptors within vascular smooth muscle. This causes a decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined α - and β -adrenergic blocking activity.

A salicylamide derivative that is a non-cardioselective blocker of BETA-ADRENERGIC RECEPTORS and ALPHA-1 ADRENERGIC RECEPTORS.

See also: this compound Hydrochloride (active moiety of).

属性

IUPAC Name |

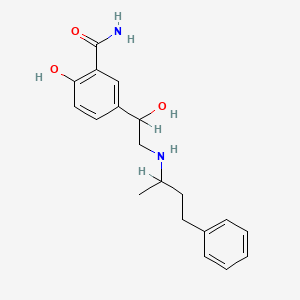

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023191 | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78e-03 g/L | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36894-69-6 | |

| Record name | Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36894-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036894696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Labetalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5H8897N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LABETALOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 196 °C | |

| Record name | Labetalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Labetalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Labetalol on Vascular Smooth Muscle

Executive Summary: A Multifaceted Approach to Vasodilation

Labetalol distinguishes itself within the class of adrenergic receptor antagonists through a unique and complex mechanism of action on vascular smooth muscle. Unlike traditional beta-blockers, which can induce peripheral vasoconstriction, this compound promotes vasodilation and lowers peripheral vascular resistance through a combination of pharmacological actions.[1][2][3] This guide provides a detailed exploration of its molecular interactions, the resultant signaling cascades within vascular smooth muscle cells (VSMCs), and the experimental methodologies required to elucidate and quantify these effects. This compound's antihypertensive efficacy is primarily attributed to a triad of mechanisms: competitive antagonism of postsynaptic α1-adrenergic receptors, non-selective blockade of β-adrenergic receptors, and a clinically significant intrinsic sympathomimetic activity (ISA) via partial agonism at vascular β2-adrenergic receptors.[1][4] This multifaceted profile allows for effective blood pressure reduction without the significant reflex tachycardia or reduction in cardiac output often associated with pure vasodilators or non-selective beta-blockers, respectively.[2][5][6]

The Core Duality: α1-Adrenergic and β-Adrenergic Interactions

This compound is administered as a racemic mixture of four stereoisomers, each possessing different affinities for adrenergic receptors. This isomeric composition is fundamental to its combined α- and β-blocking properties.[2] The primary vasodilatory effect of this compound on vascular smooth muscle is a direct consequence of its interaction with two key receptor subtypes: α1 and β2-adrenergic receptors.

α1-Adrenergic Receptor Blockade: Inducing Vasorelaxation

This compound acts as a competitive antagonist at postsynaptic α1-adrenergic receptors located on the surface of VSMCs.[1][5] In the physiological state, stimulation of these Gq protein-coupled receptors by endogenous catecholamines, such as norepinephrine, initiates a signaling cascade leading to vasoconstriction. This compound's antagonism of this receptor directly prevents this cascade.

Causality of Experimental Choice: To isolate and confirm the α1-blocking activity, in vitro experiments are designed to specifically activate this pathway in the absence of other adrenergic influences. Phenylephrine, a selective α1-adrenergic agonist, is the tool of choice for inducing contraction in isolated vascular preparations. By demonstrating that this compound can inhibit and reverse phenylephrine-induced contraction in a dose-dependent manner, its direct α1-antagonistic properties are unequivocally established.

Mechanism of Action at the α1-Adrenergic Receptor:

-

Norepinephrine/Phenylephrine Binding: Activates the α1-receptor.

-

Gq Protein Activation: The activated receptor stimulates the Gq protein, which in turn activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.

-

Contraction Cascade: The increased intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).

-

Muscle Contraction: MLCK phosphorylates the myosin light chain, enabling cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[7]

This compound competitively binds to the α1-receptor, preventing norepinephrine from initiating this entire sequence, thereby promoting vasodilation and reducing peripheral vascular resistance.[8][9]

β2-Adrenergic Receptor Partial Agonism: A Unique Vasodilatory Contribution

While this compound is a non-selective β-receptor antagonist, its action on the β2-adrenergic receptors present on VSMCs is more nuanced. It exhibits significant intrinsic sympathomimetic activity (ISA), functioning as a partial agonist.[1][3][4] This means that in addition to blocking potent endogenous agonists, this compound itself can weakly stimulate the β2-receptor, leading to vasodilation.[1] This β2-mediated vasodilation is a key differentiator from many other beta-blockers and contributes significantly to its blood pressure-lowering effect.[3]

Mechanism of Action at the β2-Adrenergic Receptor:

-

This compound Binding: this compound binds to and weakly activates the Gs protein-coupled β2-receptor.

-

Gs Protein Activation: The Gs protein is stimulated, activating the enzyme Adenylate Cyclase.

-

cAMP Production: Adenylate Cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Inhibition of Contraction: PKA phosphorylates and inactivates MLCK, reducing the phosphorylation of the myosin light chain. This favors dephosphorylation by Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation and vasodilation.

This partial agonist activity is particularly relevant in states of low sympathetic tone, where it can produce a net vasodilatory effect.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of this compound on a vascular smooth muscle cell.

Caption: Dual action of this compound on VSMC signaling pathways.

Experimental Validation and Quantification

To rigorously characterize the multifaceted actions of this compound, a combination of in vitro functional assays and receptor binding studies is essential. These protocols provide a self-validating system where functional effects are directly correlated with molecular interactions.

Protocol: In Vitro Vascular Ring Tension Study

This functional assay directly measures the contractile and relaxant effects of this compound on isolated blood vessel segments. The aortic ring model is a robust and widely used method for such investigations.[10][11]

Methodology:

-

Tissue Harvest: Euthanize a laboratory animal (e.g., adult C57BL/6J mouse or Sprague-Dawley rat) via an approved protocol. Perform a thoracotomy to expose the thoracic aorta.[12]

-

Aortic Ring Preparation: Carefully excise the descending thoracic aorta and place it in cold Krebs-Ringer bicarbonate solution. Meticulously remove adherent connective and adipose tissue. Section the aorta into 2-3 mm wide rings.[12][13]

-

Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Ringer solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g. After equilibration, assess the viability of the endothelium and smooth muscle by inducing contraction with phenylephrine (PE, 1 μM) followed by relaxation with acetylcholine (ACh, 10 μM). A robust relaxation response to ACh confirms endothelial integrity.

-

Experimental Protocol:

-

Wash the rings and allow them to return to baseline tension.

-

Induce a stable, submaximal contraction with an α1-agonist (e.g., Phenylephrine, 1 μM).

-

Once the contraction plateaus, add cumulative concentrations of this compound (e.g., 1 nM to 100 μM) to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 (concentration causing 50% of maximal relaxation).

Trustworthiness through Controls: To dissect the mechanisms, parallel experiments should be run. For instance, pre-incubating rings with a pure β-blocker like propranolol before adding this compound will abolish the β2-agonist component of relaxation, isolating the effect of α1-blockade.

Experimental Workflow Diagram

Caption: Workflow for an in vitro aortic ring tension study.

Protocol: Radioligand Receptor Binding Assay

This biochemical assay quantifies the binding affinity of this compound for specific adrenergic receptor subtypes, providing the molecular basis for its functional effects.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines known to express high densities of the target receptors (e.g., rat cerebral cortex for α1-receptors, rat heart for β1-receptors, rat lung for β2-receptors).

-

Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1/β2).

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. This compound will compete with the radioligand for binding to the receptors.

-

Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. This generates a competition curve from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the drug for the receptor.

Quantitative Data and Hemodynamic Consequences

The dual actions of this compound result in a unique hemodynamic profile. The data from binding assays and functional studies provide a quantitative foundation for understanding its clinical effects.

Table 1: Representative Binding Affinities (Ki) of this compound

| Receptor Subtype | Representative Radioligand | This compound Ki (nM) | Primary Effect on VSMC |

| α1-Adrenergic | [3H]prazosin | 10 - 30 | Antagonism (Vasodilation) |

| β1-Adrenergic | [3H]dihydroalprenolol | 3 - 10 | Antagonism (Cardiac Effects) |

| β2-Adrenergic | [3H]dihydroalprenolol | 3 - 10 | Partial Agonism (Vasodilation) |

Note: Ki values are approximate and can vary based on experimental conditions and tissue source. The ratio of β- to α-antagonism is approximately 3:1 after oral administration and 7:1 after intravenous administration.[4][5]

Integrated Hemodynamic Effect

The combination of α1-blockade and β2-partial agonism leads to a reduction in total peripheral resistance (TPR).[1][5] Simultaneously, the blockade of cardiac β1-receptors prevents the reflex tachycardia that would typically accompany a drop in TPR.[7] The result is a dose-dependent decrease in blood pressure with little to no change in heart rate or cardiac output, making this compound a highly effective and hemodynamically stable antihypertensive agent.[2][4][14]

References

- 1. Pharmacology of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Adrenergic Antagonists: ɑ and β-Receptor Blockers [jove.com]

- 3. Role of vasodilation in the antihypertensive and antianginal effects of this compound: implications for therapy of combined hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. youtube.com [youtube.com]

- 8. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccjm.org [ccjm.org]

Labetalol Stereoisomers: A Technical Guide to Receptor Binding Affinity and Downstream Signaling

Introduction: Deconstructing Labetalol's Complexity

This compound, a cornerstone in the management of hypertension, presents a fascinating case study in stereopharmacology.[1][2][3] Clinically utilized as a racemic mixture, this compound is composed of four distinct stereoisomers, each arising from two chiral centers in its molecular structure.[1] These stereoisomers—(R,R), (S,R), (R,S), and (S,S)—are not pharmacologically equivalent. Their unique three-dimensional arrangements dictate their binding affinities for adrenergic receptors, the gatekeepers of the sympathetic nervous system's influence on cardiovascular function. This guide provides an in-depth exploration of the stereospecific interactions of this compound's isomers with α1-, β1-, and β2-adrenergic receptors, outlines a robust methodology for quantifying these interactions, and elucidates the downstream signaling cascades that follow receptor binding. Understanding this stereochemical nuance is paramount for researchers, scientists, and drug development professionals seeking to design more selective and efficacious cardiovascular therapeutics.

Stereospecific Receptor Binding Affinity: The Foundation of this compound's Dual Action

The therapeutic efficacy of this compound stems from its unique ability to antagonize both α- and β-adrenergic receptors.[2][3] However, this dual blockade is not an intrinsic property of a single molecule but rather a composite effect of the distinct pharmacological profiles of its constituent stereoisomers. The antagonist potencies, expressed as pA2 values (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve), reveal a striking division of labor among the isomers.

The (R,R)-isomer, also known as dilevalol, is the primary contributor to this compound's β-adrenergic blockade.[4][5][6] It exhibits potent, non-selective antagonism at both β1- and β2-adrenoceptors.[4] Conversely, the α1-adrenergic blocking activity of this compound is predominantly attributed to the (S,R)-isomer, which is the most potent antagonist at this receptor subtype among the four isomers.[4][5] The remaining two isomers, (R,S) and (S,S), are significantly weaker antagonists at both α- and β-adrenoceptors.[4][7] This elegant distribution of activity underscores the critical importance of stereochemistry in drug-receptor interactions.

Quantitative Analysis of Antagonist Potency

The following table summarizes the antagonist potencies (pA2 values) of the four this compound stereoisomers at α1-, β1-, and β2-adrenoceptors, as determined in isolated tissue preparations. This quantitative data provides a clear picture of the stereospecificity of this compound's interactions with its target receptors.

| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |

| (R,R)-Labetalol | Weak Antagonist | 8.2 | 8.4 |

| (S,R)-Labetalol | 7.5 | 7.1 | 7.0 |

| (R,S)-Labetalol | 6.5 | 6.4 | 6.3 |

| (S,S)-Labetalol | 5.8 | 5.7 | 5.6 |

Data compiled from Brittain et al., 1982, British Journal of Pharmacology.[4][8]

Methodology for Determining Receptor Binding Affinity: A Self-Validating Protocol

The gold-standard method for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This technique allows for the precise determination of key parameters such as the equilibrium dissociation constant (Kd) for a radiolabeled ligand and the inhibitory constant (Ki) for a competing unlabeled ligand, like the this compound stereoisomers. The following protocol outlines a comprehensive and self-validating workflow for assessing the binding affinity of this compound stereoisomers at α1-, β1-, and β2-adrenergic receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental workflow for determining the binding affinity of this compound stereoisomers.

Step-by-Step Methodology

Part 1: Membrane Preparation

-

Tissue/Cell Selection: Choose appropriate tissue or cell lines expressing the target receptor (e.g., rat cerebral cortex for α1-adrenoceptors, rat heart ventricles for β1-adrenoceptors, or cell lines recombinantly expressing specific receptor subtypes).

-

Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail to prevent protein degradation.

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

-

Washing and Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step to wash the membranes.

-

Protein Quantification: Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration using a standard method such as the Bradford or BCA assay.

-

Storage: Aliquot the membrane preparation and store at -80°C until use to ensure stability.

Part 2: Competitive Radioligand Binding Assay

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding (TB): Membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled standard antagonist (e.g., phentolamine for α1, propranolol for β).

-

Competition: Membranes + Radioligand + varying concentrations of the unlabeled this compound stereoisomer.

-

-

Reagent Addition:

-

Add a consistent amount of the membrane preparation to each well.

-

Add the selected radioligand at a concentration at or below its Kd value (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β1/β2).

-

Add the unlabeled this compound stereoisomer in a range of concentrations to the competition wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) to quantify the amount of bound radioactivity.

Part 3: Data Analysis

-

Calculate Specific Binding: For each concentration of the competitor, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound stereoisomer) concentration.

-

Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Downstream Signaling Pathways: From Receptor Binding to Cellular Response

The binding of a this compound stereoisomer to an adrenergic receptor antagonizes the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby blocking their downstream signaling effects. These signaling pathways are initiated by G protein-coupled receptors (GPCRs) and differ significantly between α1 and β adrenoceptors.

α1-Adrenergic Receptor Signaling Pathway (Gq-Coupled)

α1-Adrenergic receptors are coupled to the Gq family of heterotrimeric G proteins.[9] Antagonism by the (S,R)-isomer of this compound primarily blocks this cascade.

Caption: The Gq-coupled signaling pathway of the α1-adrenergic receptor.

Upon agonist binding, the α1-receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[10][11] Both DAG and the increased intracellular Ca²⁺ concentration activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[9][10]

β-Adrenergic Receptor Signaling Pathway (Gs-Coupled)

β1- and β2-Adrenergic receptors are coupled to the Gs family of G proteins.[12] The (R,R)-isomer of this compound is a potent antagonist of this pathway.

Caption: The Gs-coupled signaling pathway of β-adrenergic receptors.

Activation of β-receptors by an agonist leads to the activation of the Gs protein, which then stimulates the membrane-bound enzyme adenylyl cyclase.[12][13] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[14][15] cAMP subsequently activates protein kinase A (PKA), which phosphorylates a multitude of intracellular proteins, including ion channels and enzymes.[12][15] The specific downstream effects depend on the receptor subtype and cell type; for instance, β1-receptor stimulation in the heart increases heart rate and contractility, while β2-receptor activation in bronchial smooth muscle leads to relaxation.

Conclusion: From Stereoisomers to Therapeutic Insight

The pharmacological profile of this compound is a compelling demonstration of the principle that stereoisomers of a chiral drug can possess distinct and complementary activities. The dual α- and β-adrenergic blockade is not the property of a single molecule but the synergistic effect of a racemic mixture, primarily driven by the (S,R)- and (R,R)-isomers, respectively. A thorough understanding of the stereospecific binding affinities, achieved through meticulous experimental protocols like radioligand binding assays, is fundamental to elucidating the mechanism of action of such complex drugs. Furthermore, comprehending the downstream Gq and Gs signaling pathways provides a complete picture of how receptor antagonism translates into a physiological response. For drug development professionals, the case of this compound serves as a powerful reminder of the potential to fine-tune pharmacological activity by isolating or modifying specific stereoisomers, paving the way for the creation of next-generation therapeutics with enhanced selectivity and improved safety profiles.

References

- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and other agents that block both alpha- and beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. youtube.com [youtube.com]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

- 15. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dichotomy of Action: A Technical Guide to the Stereoselective Pharmacology of (R,R)- and (S,R)-Labetalol

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide delves into the stereoselective pharmacology of labetalol, a drug that exemplifies this principle. This compound is administered as a racemic mixture of four stereoisomers, with the (R,R) and (S,R) isomers being the most pharmacologically active.[1][2] Understanding the distinct activities of these diastereomers is crucial for researchers and drug development professionals seeking to optimize therapeutic outcomes and minimize adverse effects.

This compound's therapeutic efficacy in managing hypertension stems from its dual mechanism of action: blockade of both α- and β-adrenergic receptors.[3][4][5][6][7][8] This guide will dissect the individual contributions of the (R,R) and (S,R) stereoisomers to this overall pharmacological profile, providing a comprehensive understanding of their structure-activity relationships.

Pharmacodynamics: A Tale of Two Isomers

The distinct pharmacological activities of (R,R)-labetalol and (S,R)-labetalol are a direct consequence of their differential affinities for adrenergic receptors.

(R,R)-Labetalol: The β-Adrenergic Antagonist

The (R,R)-isomer, also known as dilevalol, is the primary contributor to this compound's β-adrenergic blocking activity.[1][9] It is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 receptors.[10] The β1-adrenergic blockade in the heart leads to a decrease in heart rate and myocardial contractility, contributing to the antihypertensive effect.[4]

Interestingly, the (R,R)-isomer also exhibits some β2-agonist activity, which is thought to contribute to vasodilation.[1][11][12] This intrinsic sympathomimetic activity at the β2 receptor differentiates it from many other β-blockers and adds to the overall blood pressure-lowering effect of this compound.

(S,R)-Labetalol: The α-Adrenergic Antagonist

In contrast, the (S,R)-isomer is the most potent α1-adrenoceptor antagonist among the four stereoisomers.[1][9][10] Blockade of α1-adrenoceptors in vascular smooth muscle leads to vasodilation and a reduction in peripheral resistance, a key component of this compound's antihypertensive action.[4] This isomer has significantly weaker β-blocking activity compared to its (R,R) counterpart.[9]

The combination of β-blockade from (R,R)-labetalol and α-blockade from (S,R)-labetalol results in a unique hemodynamic profile, characterized by a reduction in blood pressure without the reflex tachycardia often seen with pure vasodilators.[13]

Comparative Receptor Affinity

The following table summarizes the relative potencies of the this compound stereoisomers at α- and β-adrenoceptors, based on findings from various studies.

| Stereoisomer | Primary Activity | Relative α1-Adrenoceptor Blocking Potency | Relative β-Adrenoceptor Blocking Potency |

| (R,R)-Labetalol | β-Blocker | Weak | Potent (3-4 times more potent than this compound)[14][15] |

| (S,R)-Labetalol | α-Blocker | Most Potent | Moderate[10] |

| (R,S)-Labetalol | Intermediate | Intermediate | Intermediate[10] |

| (S,S)-Labetalol | Weak Antagonist | Weak | Weak[10] |

Visualizing the Mechanism of Action

To better illustrate the distinct roles of (R,R)- and (S,R)-labetalol, the following diagrams depict their interactions with adrenergic receptors and the resulting physiological effects.

Caption: Distinct receptor interactions of (R,R)- and (S,R)-labetalol.

Caption: Pharmacological contribution of this compound's active isomers.

Pharmacokinetics: Stereoselective Disposition

The pharmacokinetic profiles of the this compound stereoisomers also exhibit significant differences, a phenomenon known as stereoselective disposition. Studies have shown that after oral administration, the plasma concentrations of the four stereoisomers can vary.[16][17] For instance, at peak this compound concentrations, (R,R)-labetalol levels have been observed to be significantly lower than those of the other three stereoisomers.[16][17]

Furthermore, gender differences in this compound kinetics have been reported, with women showing higher overall this compound concentrations than men for a similar antihypertensive response.[18] This difference was largely attributed to higher concentrations of the inactive and α1-blocking stereoisomers in women, while the concentrations of the β-blocking (R,R)-isomer were similar between genders.[18] This underscores the critical importance of analyzing stereoisomer kinetics when evaluating the pharmacokinetics and pharmacodynamics of racemic drugs.

Experimental Protocols for Characterizing Stereoisomer Activity

To elucidate the distinct pharmacological activities of (R,R)- and (S,R)-labetalol, a combination of in vitro and in vivo assays are employed. The following are representative protocols.

In Vitro Radioligand Binding Assay for Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of (R,R)-labetalol and (S,R)-labetalol for α1-, β1-, and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the desired adrenoceptor subtype (e.g., rat cerebral cortex for α1, rat heart for β1).

-

Radioligand Selection: Choose appropriate radioligands for each receptor subtype (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β).

-

Competition Binding Assay:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds ((R,R)-labetalol, (S,R)-labetalol, and a reference compound).

-

Allow the reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of the competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate and compare the antihypertensive effects of (R,R)-labetalol and (S,R)-labetalol in an animal model of hypertension.

Methodology:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

-

Blood Pressure Measurement:

-

Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the experiment to minimize stress-induced fluctuations.

-

Alternatively, for continuous monitoring, surgically implant radiotelemetry devices for the measurement of arterial blood pressure and heart rate.

-

-

Drug Administration: Administer (R,R)-labetalol, (S,R)-labetalol, racemic this compound, or vehicle (control) to different groups of SHR via oral gavage or intravenous injection.

-

Data Collection:

-

Measure blood pressure and heart rate at baseline (before drug administration) and at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each treatment group at each time point.

-

Compare the magnitude and duration of the antihypertensive effects of the different isomers and the racemate.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.

-

Conclusion: The Rationale for Racemic this compound

The pharmacological dissection of this compound's stereoisomers reveals a fascinating interplay of activities. The (R,R)-isomer is a potent β-blocker with some vasodilating properties, while the (S,R)-isomer is a powerful α1-blocker. The combined action of these two isomers within the racemic mixture provides a multifaceted approach to lowering blood pressure, which is more effective than either isomer alone. This synergistic interaction provides a strong rationale for the clinical use of this compound as a racemic mixture.

For drug development professionals, the case of this compound serves as a compelling reminder of the importance of stereochemistry. A thorough understanding of the pharmacological profiles of individual stereoisomers is essential for designing safer and more effective drugs. Future research may focus on developing novel antihypertensive agents that optimize the desired activities of specific stereoisomers while minimizing off-target effects.

References

- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. ccjm.org [ccjm.org]

- 4. goodrx.com [goodrx.com]

- 5. This compound: a review of its pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: an alpha- and beta-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and other agents that block both alpha- and beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the R, R-isomer of this compound, SCH 19927, in isolated tissues and in spontaneously hypertensive rats during a repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound pharmacokinetics and pharmacodynamics: evidence of stereoselective disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gender differences in this compound kinetics: importance of determining stereoisomer kinetics for racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Labetalol downstream signaling pathways in cardiomyocytes

An In-Depth Technical Guide to Labetalol's Downstream Signaling Pathways in Cardiomyocytes

Introduction: this compound's Unique Pharmacological Profile

This compound is a third-generation beta-blocker distinguished by its dual-action mechanism as a competitive antagonist at both α1- and non-selective β-adrenergic receptors (β1 and β2).[1][2] This unique profile allows it to reduce blood pressure not only by decreasing heart rate and contractility (β-blockade) but also by promoting vasodilation through the relaxation of vascular smooth muscle (α1-blockade).[2][3] Clinically, it is employed in the management of hypertension, including hypertensive emergencies and hypertension in pregnancy.[1][4][5] Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), acting as a partial agonist at β2-receptors, which may contribute to its vasodilatory effects and favorable hemodynamic profile compared to non-selective antagonists without ISA.[3][6] This guide provides a detailed exploration of the molecular signaling cascades modulated by this compound within cardiomyocytes, offering field-proven experimental protocols to investigate these pathways.

Part 1: The Canonical β-Adrenergic Blockade Pathway

The primary mechanism of this compound's action in the heart involves the antagonism of β1-adrenergic receptors, the predominant subtype in cardiomyocytes.[7] This intervention directly counters the effects of catecholamines like norepinephrine and epinephrine, which are often elevated in pathological states such as heart failure.[8][9]

Core Signaling Cascade

Under normal physiological conditions, catecholamine binding to β1-receptors initiates a well-defined signaling cascade:

-

G-Protein Activation: The agonist-bound β1-receptor activates the stimulatory G-protein, Gs.[7][10]

-

Adenylyl Cyclase and cAMP Production: The α-subunit of Gs stimulates adenylyl cyclase (AC) to convert ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[7][10]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[7][11]

-

Phosphorylation of Key Substrates: PKA phosphorylates a suite of proteins integral to excitation-contraction coupling, resulting in enhanced cardiac function:

-

L-type Calcium Channels (LTCCs): Phosphorylation increases Ca2+ influx, leading to a stronger force of contraction (positive inotropy).[7][12]

-

Phospholamban (PLB): Phosphorylation relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR) and promoting faster relaxation (positive lusitropy).[13]

-

Ryanodine Receptors (RyR2): PKA-mediated phosphorylation enhances their sensitivity to Ca2+, facilitating greater Ca2+ release from the SR.[13]

-

Cardiac Troponin I (cTnI): Phosphorylation decreases the sensitivity of myofilaments to Ca2+, which also contributes to faster relaxation.[13]

-

This compound's Modulatory Effect

By competitively blocking β1-receptors, this compound attenuates this entire cascade. This leads to a reduction in cAMP production and PKA activity, resulting in the key therapeutic effects of negative chronotropy (decreased heart rate) and negative inotropy (decreased contractility).[2][4] This reduction in cardiac workload lowers myocardial oxygen demand, which is beneficial in ischemic conditions.[14] In chronic conditions like heart failure, this blockade helps reverse the detrimental long-term effects of sympathetic overstimulation, such as cardiomyocyte apoptosis and adverse remodeling.[9]

Caption: this compound's blockade of the β1-adrenergic receptor signaling cascade.

Part 2: The Vasodilatory α1-Adrenergic Blockade Pathway

This compound's antihypertensive efficacy is significantly enhanced by its antagonism of α1-adrenergic receptors, a feature that distinguishes it from many other beta-blockers.[1][2]

Core Signaling Cascade

In cardiomyocytes and vascular smooth muscle, α1-receptors are coupled to the Gq family of G-proteins, initiating a distinct signaling pathway:

-

G-Protein Activation: Agonist binding activates the Gq protein.[15][16]

-

Phospholipase C (PLC) Activation: Gq stimulates the enzyme Phospholipase C (PLC).[16]

-

Second Messenger Production: PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

-

Downstream Effects:

This pathway is a key regulator of cellular processes including contractility and is strongly implicated in the development of pathological cardiac hypertrophy.[15][18]

This compound's Modulatory Effect

By blocking α1-receptors, this compound inhibits the Gq-PLC pathway. This action is the primary driver of its vasodilatory effect, reducing peripheral resistance and thus lowering blood pressure.[2] Within cardiomyocytes, this blockade may also contribute to the reversal of left ventricular hypertrophy, although the precise mechanisms and clinical impact relative to pure beta-blockers are complex.[19][20][21] Emerging evidence also points to a cardioprotective role for α1-receptor signaling, including pathways that originate from the cell nucleus to prevent cell death.[15][16][22] this compound's antagonism would necessarily modulate these protective signals, a key area for ongoing research.

References

- 1. goodrx.com [goodrx.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Intrinsic sympathomimetic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Properties of this compound, a combined alpha- and beta-blocking agent, relevant to the treatment of myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Nuclear Compartmentalization of α1-Adrenergic Receptor Signaling in Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. The alpha1-adrenergic receptors in cardiac hypertrophy: signaling mechanisms and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on left ventricular mass and function in hypertension--an assessment by serial echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Left ventricular hypertrophy reversal with this compound and propranolol: a prospective randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Alpha-1 and Beta-Adrenergic Receptor Selectivity of Labetalol

A Senior Application Scientist's Synthesis of Mechanism, Stereochemistry, and Experimental Determination

Introduction

Labetalol is a cornerstone in the management of hypertension, distinguished by its unique dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist. This guide provides a comprehensive technical overview of the receptor selectivity of this compound, delving into the critical role of its stereochemistry and the experimental methodologies employed to elucidate its pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical insights into the determination of its alpha-1 to beta-receptor selectivity ratios.

This compound is administered as a racemic mixture of four stereoisomers, arising from two chiral centers in its chemical structure.[1] These stereoisomers, (R,R), (S,R), (R,S), and (S,S), exhibit markedly different affinities for adrenergic receptors, and it is the specific combination of their activities that defines the overall pharmacological effect of the drug.[2][3]

The Dichotomy of Action: Unraveling Stereoisomer Contributions

The therapeutic efficacy of labetalalol stems from its combined alpha-1 and non-selective beta-adrenergic blockade.[4] This dual action leads to a reduction in peripheral vascular resistance (alpha-1 blockade) without the reflex tachycardia that often accompanies pure vasodilators, due to the simultaneous blockade of cardiac beta-receptors.[5] The key to understanding this compound's pharmacology lies in dissecting the contribution of each of its stereoisomers.

-

(R,R)-Labetalol (Dilevalol): This isomer is predominantly responsible for the drug's potent, non-selective beta-adrenoceptor blocking activity.[6][7] It possesses virtually all of the beta-1 blocking activity of the racemic mixture.[8]

-

(S,R)-Labetalol: This isomer is the most potent antagonist at alpha-1 adrenoceptors.[6][7] Its activity is crucial for the vasodilatory effects of this compound.

-

(R,S)- and (S,S)-Labetalol: These isomers are considered to have minimal or weak activity at both alpha and beta-adrenoceptors.[2]

This stereospecificity underscores a critical principle in pharmacology: the three-dimensional structure of a molecule dictates its interaction with biological targets.

Quantifying Selectivity: The Alpha-1 to Beta Receptor Ratios

The ratio of beta- to alpha-adrenergic blockade is a critical parameter that defines the hemodynamic effects of this compound. This ratio is not fixed but is dependent on the route of administration, a phenomenon attributed to differences in first-pass metabolism.

-

Oral Administration: Following oral administration, the ratio of beta- to alpha-blockade is approximately 3:1 .[9]

-

Intravenous Administration: After intravenous administration, this ratio shifts to approximately 7:1 .[4][5]

This difference highlights the stereoselective metabolism of this compound, where the more potent alpha-blocking (S,R)-isomer may be more extensively metabolized by the liver after oral ingestion compared to the beta-blocking (R,R)-isomer.

The following table summarizes the relative antagonist potencies of this compound and its key stereoisomers at alpha-1, beta-1, and beta-2 adrenoceptors, as determined by in vitro functional assays (pA2 values). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

| Compound | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) | Primary Activity |

| This compound (racemic) | ~7.0-7.5 | ~8.0-8.5 | ~8.0-8.5 | Mixed α1/β antagonist |

| (R,R)-Labetalol | Weak antagonist | Potent antagonist | Potent antagonist | Non-selective β-blocker |

| (S,R)-Labetalol | Potent antagonist | Moderate antagonist | Moderate antagonist | α1-blocker |

| (R,S)-Labetalol | Weak antagonist | Weak antagonist | Weak antagonist | Low activity |

| (S,S)-Labetalol | Weak antagonist | Weak antagonist | Weak antagonist | Low activity |

Note: The pA2 values are approximate ranges compiled from various in vitro studies on isolated tissues and may vary depending on the specific experimental conditions.

Experimental Determination of Receptor Selectivity

A multi-faceted approach involving both in vitro and in vivo models is essential for a comprehensive understanding of this compound's receptor selectivity. These self-validating systems provide a robust framework for characterizing the pharmacological profile of adrenergic antagonists.

In Vitro Methodologies

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[10] These assays directly measure the interaction between a radiolabeled ligand and the receptor, allowing for the calculation of the inhibition constant (Ki), a measure of the drug's binding affinity.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: α1-Adrenergic Receptor Binding Assay

-

Membrane Preparation:

-

Homogenize tissue rich in α1-adrenoceptors (e.g., rat cerebral cortex) in ice-cold buffer.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a selective α1-adrenoceptor radioligand (e.g., [3H]-prazosin), and varying concentrations of the this compound isomer to be tested.[11]

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled α1-antagonist like phentolamine).

-

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound isomer concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the isomer that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

-

2. Functional Assays in Isolated Tissues

Functional assays, or organ bath experiments, measure the physiological response of an isolated tissue to a drug. These assays are crucial for determining whether a drug is an agonist or an antagonist and for quantifying its potency (pA2 value for antagonists).

Experimental Workflow: Isolated Tissue Functional Assay

Caption: Workflow for a functional antagonism assay in isolated tissue.

Detailed Protocol: β1-Adrenoceptor Functional Antagonism in Isolated Guinea Pig Atria

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate the atria.

-

Mount the atria in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to record changes in the rate and force of contraction.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Assay Procedure:

-

Establish a cumulative concentration-response curve to a β-adrenoceptor agonist like isoprenaline to determine the baseline response.[13]

-

After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of the this compound isomer for a set period.

-

Repeat the isoprenaline concentration-response curve in the presence of the this compound isomer.

-

Repeat this process with several different concentrations of the this compound isomer.

-

-

Data Analysis:

-

Measure the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the this compound isomer.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Methodologies

In vivo models, such as studies in anesthetized dogs or pithed rats, are essential for understanding how the alpha and beta-blocking properties of this compound translate into hemodynamic effects in a whole organism.[14]

In a typical experiment in an anesthetized dog, the pressor response to an alpha-1 agonist like phenylephrine and the tachycardic response to a beta-agonist like isoprenaline are measured before and after the administration of this compound or its isomers.[15] The degree of inhibition of these responses allows for the in vivo determination of the alpha and beta-blocking potency and the calculation of the selectivity ratio.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interference with the signaling pathways of alpha-1 and beta-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway Blockade

Caption: Blockade of the α1-adrenergic signaling pathway by this compound.

References

- 1. This compound | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Characterization of this compound in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Hydrochloride [dailymed.nlm.nih.gov]

- 5. Current status of this compound, the first alpha- and beta-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alpha- and beta-adrenoceptor blocking potencies of this compound and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and comparison of some cardiovascular properties of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of [3H]-prazosin and [3H]-dihydroergocryptine to rat cardiac alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Functional antagonism between calcium-antagonists and noradrenaline on isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha and beta adrenoceptor blocking properties of this compound and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective analysis of this compound in human plasma by LC-MS/MS: application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]

Labetalol Pharmacokinetics and First-Pass Metabolism In Vivo: An In-Depth Technical Guide

This guide provides a detailed examination of the in vivo pharmacokinetics of labetalol, with a primary focus on its extensive first-pass metabolism. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven insights into experimental design and interpretation. The content is structured to deliver not just procedural steps, but the causal logic behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction: this compound's Dual-Action and Pharmacokinetic Complexity

This compound is a distinctive antihypertensive agent, possessing both selective α1-adrenergic and non-selective β-adrenergic receptor blocking properties.[1][2][3] This dual mechanism allows for effective blood pressure reduction by decreasing systemic vascular resistance without producing a significant reflex tachycardia.[2] While its pharmacodynamics are well-characterized, its clinical application is critically influenced by its pharmacokinetic profile, which is dominated by extensive first-pass metabolism. This presystemic elimination results in low and highly variable oral bioavailability, a crucial consideration for therapeutic dosing and patient management.[2][4][5] A thorough understanding of its metabolic journey is therefore essential for optimizing its use, predicting potential drug interactions, and innovating future drug delivery strategies.

Core Pharmacokinetic Profile of this compound

Following oral administration, this compound is rapidly and thoroughly absorbed from the gastrointestinal tract.[1][2] However, its entry into systemic circulation is significantly limited. The journey from the gut to the bloodstream is intercepted by metabolic enzymes in the intestinal wall and, more significantly, the liver. This "first-pass effect" is the single most important factor governing its clinical pharmacokinetics.

The plasma elimination half-life of this compound is approximately 6 to 8 hours.[1][2][6] The drug is about 50% bound to plasma proteins and demonstrates a large apparent volume of distribution, indicating extensive concentration in extravascular tissues.[1][4]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source(s) |

| Route of Administration | Oral, Intravenous | [1][2] |

| Oral Bioavailability (F) | ~25% (highly variable, 10-80%) | [1][2][4][5] |

| Time to Peak Plasma (Tmax) | 1-2 hours (oral) | [1] |

| Elimination Half-life (t½) | 6-8 hours | [1][2][6] |

| Volume of Distribution (Vd) | 3.2-15.7 L/kg | [1][6] |

| Plasma Protein Binding | ~50% | [1][4] |

| Primary Elimination Pathway | Hepatic Metabolism (Glucuronidation) | [1][2][4][6] |

The First-Pass Gauntlet: this compound's Metabolic Transformation

The low bioavailability of oral this compound is a direct result of extensive presystemic metabolism.[2][3] This process begins after absorption from the gut lumen, as the drug is transported via the portal vein to the liver before it can reach the systemic circulation. During this initial transit, a substantial portion of the parent drug is converted into inactive metabolites.[2][4]

Glucuronidation: The Dominant Metabolic Pathway

The primary metabolic fate of this compound is conjugation with glucuronic acid, a Phase II metabolic reaction.[1][6][7] This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[8][9] this compound possesses two hydroxyl groups—one phenolic and one alcoholic—both of which can undergo glucuronidation.[7] This reaction attaches a large, polar glucuronic acid moiety to the drug, dramatically increasing its water solubility and facilitating its excretion in urine and, via bile, into the feces.[1] These glucuronide conjugates are pharmacologically inactive.[1][4]

Key Enzymatic Drivers: UGT1A1 and UGT2B7

In vitro studies using human liver microsomes and recombinant enzymes have identified UGT1A1 and UGT2B7 as the major isoforms responsible for this compound's glucuronidation.[8][9][10][11]

-

UGT1A1 is the primary enzyme responsible for conjugating the phenolic hydroxyl group.[11]

-

UGT2B7 primarily conjugates the benzylic (alcoholic) hydroxyl group.[11]

The expression and activity of these enzymes can be influenced by various factors, including genetics and hormonal changes. For instance, progesterone has been shown to induce UGT1A1 expression, providing a mechanistic explanation for the observed increase in this compound clearance during pregnancy.[8][9][11] This enzymatic specificity is critical, as inter-individual variability in UGT activity contributes to the wide range of bioavailability seen in patients.[12]

Caption: First-pass metabolism of oral this compound.

In Vivo Experimental Protocol for Pharmacokinetic Assessment

To accurately characterize the in vivo pharmacokinetics and quantify the first-pass effect of a compound like this compound, a well-controlled study comparing intravenous and oral administration is the gold standard.

Causality in Experimental Design

-

Intravenous (IV) Administration: An IV dose bypasses first-pass metabolism entirely, delivering 100% of the drug directly into systemic circulation. The resulting plasma concentration-time curve serves as the reference against which the oral dose is compared. It allows for the calculation of fundamental parameters like clearance (CL) and volume of distribution (Vd).

-

Oral (PO) Administration: An oral dose is subject to both absorption and first-pass metabolism. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (normalized for dose), we can calculate the absolute oral bioavailability (F).

Step-by-Step Methodology

-

Subject/Model Selection: For preclinical studies, select an appropriate animal model (e.g., beagle dogs, non-human primates) whose UGT enzyme profile has some relevance to humans. For clinical studies, enroll healthy volunteers under fasted conditions.[12][13]

-

Study Design: A crossover design is optimal, where the same subjects receive both the IV and PO doses, separated by an adequate washout period (at least 5-7 half-lives). This minimizes inter-subject variability.

-

Dosing and Catheterization:

-

For preclinical models, place indwelling catheters (e.g., in the jugular vein for sampling and cephalic vein for dosing) to facilitate stress-free serial sampling.

-

Administer a precise IV bolus or short infusion of this compound.

-

In the oral arm, administer a precise dose of this compound via oral gavage (preclinical) or as a tablet/solution (clinical).

-

-

Serial Blood Sampling: Collect blood samples into appropriate anticoagulant tubes at predefined time points. A robust schedule would be: 0 (pre-dose), and 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing and Bioanalysis:

-

Centrifuge blood samples to separate plasma. Store plasma frozen at -80°C until analysis.

-

Develop and validate a highly sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify concentrations of the parent this compound and its major glucuronide metabolites.[12][13]

-

-

Pharmacokinetic Data Analysis:

-

Plot plasma concentration versus time for each subject and route of administration.

-

Utilize non-compartmental analysis (NCA) software to calculate key PK parameters (AUC, CL, Vd, t½).

-

Calculate Absolute Bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Caption: Workflow for an in vivo absolute bioavailability study.

Conclusion and Future Perspectives